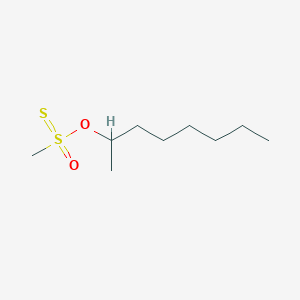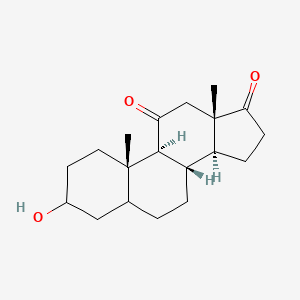
4-Isothiocyanatophenyl-a-D-glucopyranoside
描述
4-Isothiocyanatophenyl-a-D-glucopyranoside is an organic compound with the molecular formula C13H15NO5S and a molecular weight of 297.33 g/mol. It is a derivative of glucose where a phenyl group is attached to the glucose molecule via an isothiocyanate linkage. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl-a-D-glucopyranoside typically involves the reaction of phenyl isothiocyanate with a-D-glucopyranoside under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to maintain precise control over reaction conditions, including temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4-Isothiocyanatophenyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: Reduction reactions can lead to the formation of thioureas.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite are used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Thiocyanate derivatives.
Reduction: Thioureas.
Substitution: Substituted glucosides.
科学研究应用
4-Isothiocyanatophenyl-a-D-glucopyranoside is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in glycobiology to study carbohydrate-protein interactions.
Medicine: It is employed in the development of glycoconjugate vaccines and drug delivery systems.
Industry: It is used in the production of neoglycoproteins and other glycoconjugates.
作用机制
The mechanism by which 4-Isothiocyanatophenyl-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins or other biomolecules, forming covalent bonds. This reactivity is utilized in various biological assays and drug discovery processes.
相似化合物的比较
4-Isothiocyanatophenyl-a-D-mannopyranoside
4-Isothiocyanatophenyl-b-D-glucopyranoside
Uniqueness: 4-Isothiocyanatophenyl-a-D-glucopyranoside is unique due to its specific stereochemistry and the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in scientific research.
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-LBELIVKGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


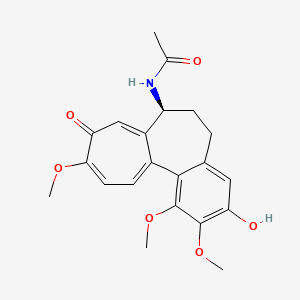
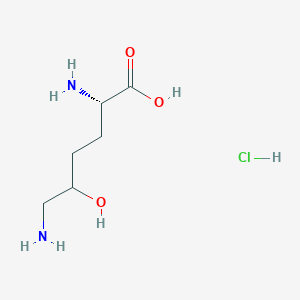
![Disodium;6-hydroxy-5-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate](/img/structure/B8068022.png)
![(2S,3S,4S,5R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8068028.png)
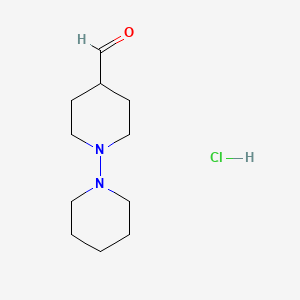
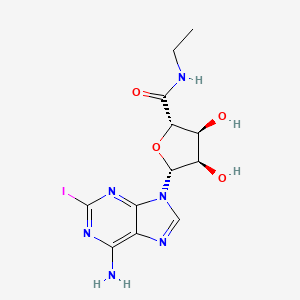
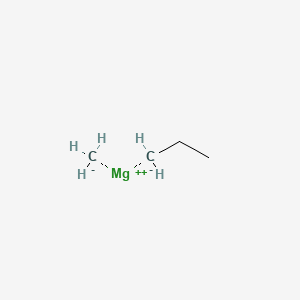
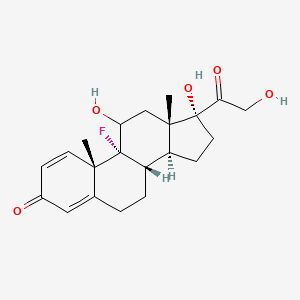
![(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8068048.png)
amine](/img/structure/B8068050.png)
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)
